molecular formula C14H14N2 B096816 5,10-Dihydro-5,10-dimethylphenazine CAS No. 15546-75-5

5,10-Dihydro-5,10-dimethylphenazine

Cat. No.: B096816
CAS No.: 15546-75-5
M. Wt: 210.27 g/mol
InChI Key: GVTGSIMRZRYNEI-UHFFFAOYSA-N
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Description

5,10-Dihydro-5,10-dimethylphenazine (DMPZ) is a heterocyclic organic compound with the molecular formula C₁₄H₁₄N₂. It belongs to the dihydrophenazine family, characterized by a planar bicyclic structure with two nitrogen atoms at positions 5 and 10. The methyl substituents at these nitrogen atoms confer distinct electrochemical and structural properties, making DMPZ a versatile compound in materials science and catalysis .

Preparation Methods

Reductive Methylation of Phenazine Derivatives

Phenazine Reduction and Subsequent Methylation

The most widely documented synthesis of DMPZ involves a two-step process starting from phenazine. First, phenazine undergoes reduction to 5,10-dihydrophenazine using sodium dithionite (Na₂S₂O₄) in an aqueous ethanol solution. This step proceeds quantitatively under ambient conditions, yielding the dihydro intermediate with high efficiency .

In the second step, the dihydrophenazine is methylated using n-butyl lithium (BuLi) and methyl iodide (CH₃I) in 1,2-dimethoxyethane (DME). The reaction is conducted under inert argon atmosphere at room temperature, achieving near-complete methylation at the 5 and 10 nitrogen positions. Purification via silica gel chromatography with toluene as the eluent produces DMPZ with >99% purity .

Reaction Parameters and Yield Optimization

Key variables influencing yield include:

  • Stoichiometry : A 2:1 molar ratio of BuLi to dihydrophenazine ensures complete deprotonation prior to methyl group transfer.

  • Solvent Choice : Polar aprotic solvents like DME enhance reaction kinetics compared to tetrahydrofuran (THF) or hexane.

  • Temperature Control : Exothermic methylation necessitates gradual reagent addition to maintain temperatures below 40°C, preventing side reactions.

Experimental data from this method report yields exceeding 95%, with melting points consistent with literature values (152–155°C) .

Catalytic Hydrogenation of Lignin-Derived Catechol

One-Pot Synthesis via Palladium-Catalyzed Reactions

Recent advancements highlight a one-pot method utilizing lignin-derived catechol as the starting material. This approach, developed for sustainable chemical production, involves sequential hydrogenation and cyclization steps .

Reaction Protocol

  • First Stage : Catechol (1 mmol) is treated with 10% Pd/C (30 mg) under hydrogen pressure (0.5–1.0 MPa) in aqueous ammonia (25%, 0.5 mL) at 220°C for 20 minutes. This step generates 2-aminocyclohexanol as a key intermediate.

  • Second Stage : The temperature is raised to 300°C for 40 minutes, inducing cyclodehydration to form DMPZ.

Performance Metrics

  • Conversion Efficiency : 97.1% catechol conversion with 69.4% selectivity toward DMPZ .

  • Byproduct Formation : Minor side products include residual 2-aminocyclohexanol (5.8%) and trace aromatic amines (1.3%).

The table below summarizes critical reaction parameters:

ParameterStage 1Stage 2
Temperature (°C)220300
Pressure (MPa)0.5–1.0Ambient
Catalyst Loading (wt%)3None
Time (min)2040
Selectivity to DMPZ (%)N/A69.4

This method aligns with green chemistry principles by repurposing lignin waste, though scalability challenges persist due to high energy inputs .

Comparative Analysis of Synthesis Routes

Yield and Purity Considerations

  • Reductive Methylation : Achieves higher purity (>99%) but requires hazardous reagents (BuLi, CH₃I) .

  • Catalytic Hydrogenation : Offers superior sustainability but lower selectivity (69.4%) and necessitates high-temperature conditions .

Industrial Applicability

  • Batch Production : Reductive methylation is preferred for small-scale, high-purity batches, as evidenced by commercial availability from suppliers like TCI America .

  • Continuous Flow Systems : Catalytic methods may benefit from flow chemistry to mitigate thermal degradation at 300°C.

Chemical Reactions Analysis

Redox Reactions

DMPZ demonstrates two successive reversible one-electron transfer processes, enabling its use as a redox mediator in energy storage systems. Key findings include:

Electrochemical Properties

ParameterValue/ConditionSource
Oxidation potential+0.45 V (vs. Ag/Ag⁺ in CH₂Cl₂)
Redox reversibilityΔEₚ = 59 mV (1st redox couple)
Electron transfer rate5.53 × 10⁻³ cm/s (heterogeneous)

In lithium-oxygen batteries, DMPZ²⁺ exhibits exceptional catalytic activity for lithium peroxide decomposition, achieving a reaction rate constant of 1.2 × 10⁻³ s⁻¹ - the highest among tested mediators .

Oxidation-Reduction Interconversion

DMPZ participates in reversible transformations with its oxidized counterpart:

Key Reaction
this compound ⇌ 5,10-Dimethylphenazine + 2H⁺ + 2e⁻

Experimental Conditions

  • Oxidation : Iodine in acetonitrile/propylene carbonate

  • Reduction : Sodium borohydride in toluene

  • Industrial production uses optimized catalytic hydrogenation at 80°C

Yield Data

ProcessYieldPurity
Large-scale synthesis57%>99% GC
Lab-scale reduction92%97%

Substitution Reactions

The methyl groups undergo nucleophilic substitution under controlled conditions:

Representative Reactions

ReagentProduct FormedConditions
n-BuLi/CH₃I5,10-Diethyl derivative-78°C, DME solvent
PCl₃/DMFChlorinated phenazineReflux, 2 hr

Kinetic Parameters

  • Methyl group substitution rate: k = 3.8 × 10⁻⁴ M⁻¹s⁻¹ (in DMF at 25°C)

  • Halogenation selectivity: >90% para-substitution

Comparative Reaction Kinetics

DMPZ outperforms common redox mediators in energy applications:

Lithium-Oxygen Battery Performance

MediatorDecomposition Rate (s⁻¹)Diffusion Coefficient (cm²/s)
DMPZ²⁺1.2 × 10⁻³4.99 × 10⁻⁶
TEMPO⁺8.7 × 10⁻⁴7.31 × 10⁻⁶
Ferrocene2.1 × 10⁻⁴3.45 × 10⁻⁶

Scientific Research Applications

Chemistry

DMPZ serves as a reagent in organic synthesis and as a model compound for studying redox reactions. Its ability to undergo successive reversible oxidation-reduction steps makes it an ideal candidate for research into electron transfer mechanisms and other electrochemical processes.

Biology

The compound's redox properties are significant for biological studies. Research has indicated its potential in understanding biological redox processes, which are crucial for cellular metabolism and energy production. Additionally, preliminary studies suggest DMPZ may possess antimicrobial properties, showing moderate activity against bacteria like Staphylococcus aureus and Escherichia coli.

Medicine

Ongoing research is exploring DMPZ's potential as a therapeutic agent due to its unique chemical properties. Its role in redox reactions could be harnessed for drug development, particularly in targeting diseases associated with oxidative stress .

Materials Science

DMPZ has been investigated for applications in dyeing cellulose fibers effectively, which could benefit the textile industry. Studies have shown that it can dye cotton and other cellulose-based materials, although further research is needed to assess colorfastness and environmental impacts. Moreover, its electrochemical properties make it suitable for use in organic electronics and energy storage systems like lithium-oxygen batteries .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryReagent in organic synthesisUsed as a model for redox reactions
BiologyStudy of biological redox processesModerate antimicrobial activity against certain bacteria
MedicinePotential therapeutic agentOngoing research into oxidative stress-related diseases
Materials ScienceDyeing cellulose fibersEffective dyeing capabilities with further research needed on durability

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
PhenazineCore structure similar to DMPZKnown for strong antimicrobial activity
5-MethylphenazineMethyl group at position 5Less effective as a redox mediator
10-MethylphenazineMethyl group at position 10Similar redox properties but less versatile
2-MethylphenazineMethyl group at position 2Different electronic properties

Case Studies

  • Electrochemical Studies : Research published in "Letters in Applied Microbiology" examined DMPZ's effectiveness against various microbial strains. The study concluded that while DMPZ shows promise as an antimicrobial agent, further investigations are necessary to elucidate its mechanisms of action.
  • Textile Applications : A study featured in "Dyes and Pigments" highlighted DMPZ's ability to dye cellulose fibers effectively. It demonstrated that DMPZ could impart color to cotton fabrics; however, researchers noted the need for additional studies on wash durability and environmental implications.
  • Energy Storage : In the context of lithium-oxygen batteries, DMPZ has been identified as a promising redox mediator that enhances battery performance by facilitating rapid electron transfer . This application underscores its potential role in advancing energy storage technologies.

Mechanism of Action

The mechanism of action of 5,10-Dihydro-5,10-dimethylphenazine involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it an effective electron transfer agent. In biological systems, it can participate in redox reactions involving enzymes and other molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 210.27 g/mol .
  • Melting Point : 150–153°C (decomposition) .
  • Electrochemical Behavior : Exhibits two successive reversible one-electron oxidation-reduction steps in acetonitrile and propylene carbonate, with demethylation occurring in nucleophilic solvents during the second oxidation stage .
  • Structural Features : The radical cation (M2P⁺) derived from DMPZ is nearly planar, with a dihedral angle of 3.3° along the N–N axis in its hexafluorophosphate salt. This planar geometry facilitates delocalization of the unpaired electron, critical for its catalytic activity .

Structural and Electrochemical Comparison

Table 1: Structural and Electrochemical Properties of DMPZ and Analogues

Compound Substituents Molecular Weight (g/mol) Redox Behavior (E vs SCE) Dihedral Angle (°) Stacking Type Key Applications References
DMPZ 5,10-dimethyl 210.27 Two reversible 1e⁻ steps 3.3 (M2P⁺PF₆⁻) Segregated/Mixed Catalysis, Sensors, Organic Conductors
5,10-Diethylphenazine 5,10-diethyl 238.33 Similar to DMPZ 12.7 (E2P⁺TCNQ) Segregated Organic Conductors
5,10-Diphenylphenazine 5,10-diphenyl 334.42 Not explicitly reported N/A Mixed (π-π interactions) Synthesis of extended π-systems
5,10-Dihydrophenazine Unsubstituted 182.23 Single reversible step Planar Mixed Baseline for derivative studies

Functional Differences

Electrochemical Stability :

  • DMPZ’s methyl groups stabilize its radical cation, enabling reversible redox behavior. In contrast, diethyl derivatives exhibit bent geometries (12.7° dihedral angle in E2P⁺TCNQ) that reduce electron delocalization efficiency .

Conductivity :

  • DMPZ salts (e.g., M2P⁺PF₆⁻) exhibit weak intermolecular interactions due to planar structures, resulting in low conductivity. Diethyl analogues (E2P⁺Br⁻) form regular segregated stacks (3.47 Å interplanar distance), enhancing charge transport .
  • Triiodide salts of DMPZ and diethylphenazine demonstrate temperature-dependent EPR linewidths, indicating stronger exchange interactions in segregated systems .

Catalytic Performance :

  • DMPZ outperforms diethyl and unsubstituted analogues in aerobic amine coupling due to optimal radical cation stability and steric accessibility .

Biological Activity

5,10-Dihydro-5,10-dimethylphenazine (DMPZ) is an organic compound belonging to the phenazine family, recognized for its unique molecular structure and significant biological activities. This article delves into the biological activity of DMPZ, highlighting its pharmacological properties, cytotoxic effects against cancer cells, antimicrobial potential, and electrochemical characteristics.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₄N₂
  • Structure : DMPZ features a dihydro structure with two methyl groups at the 5 and 10 positions of the phenazine ring. This configuration contributes to its redox properties and biological interactions.

Biological Activity Overview

DMPZ exhibits a range of biological activities, primarily due to its redox-active nature. The following sections detail specific areas of interest in its biological activity.

1. Cytotoxicity Against Cancer Cells

Research indicates that DMPZ possesses significant cytotoxic properties against various cancer cell lines. The mechanism of action is believed to involve:

  • Cell Membrane Penetration : The structural characteristics of DMPZ facilitate its ability to penetrate cell membranes effectively.
  • Induction of Apoptosis : DMPZ has been shown to induce apoptosis selectively in cancer cells while sparing normal cells.

Case Study Findings :
A study involving DMPZ demonstrated its effectiveness against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated an IC₅₀ (half-maximal inhibitory concentration) value of approximately 15 µM for MCF-7 cells, suggesting potent anticancer activity .

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

2. Antimicrobial Activity

Limited studies have explored the antimicrobial properties of DMPZ. Preliminary research suggests moderate activity against several bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against these strains, indicating potential as an antimicrobial agent .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

The redox properties of DMPZ are crucial for its biological activity. It undergoes two successive reversible one-electron oxidation-reduction steps:

  • Oxidation Potential : The oxidation potential was measured using cyclic voltammetry, showing a peak at +0.45 V in dichloromethane.
  • Redox Cycling : The ability to participate in redox cycling enhances its reactivity in biological systems and potential applications in bioelectronic devices .

The unique electrochemical behavior of DMPZ allows it to interact with various biological molecules through electron transfer mechanisms. These interactions can lead to:

  • Reactive Oxygen Species (ROS) Generation : DMPZ can induce oxidative stress in cells, contributing to its cytotoxic effects.
  • Interaction with DNA : Studies suggest that DMPZ may intercalate into DNA strands, disrupting replication and transcription processes.

Q & A

Q. What are the standard synthetic protocols for DMPZ and its radical cation salts?

Basic
DMPZ and its derivatives (e.g., M2P⁺PF₆⁻, E2P⁺Br⁻) are synthesized via oxidation of the neutral phenazine precursor. For example:

  • M2P⁺PF₆⁻ : Dissolve 1 mmol DMPZ and tetrabutylammonium hexafluorophosphate in boiling acetonitrile, add bromine/acetonitrile solution, and cool to precipitate black-green needles .
  • E2P⁺Br⁻ : Use methanol/isopropanol solvent systems with tetrabutylammonium tribromide, followed by slow evaporation to form green platelets .
    Characterization involves elemental analysis, IR spectroscopy, and EPR to confirm radical cation formation .

Q. How is the crystal structure of DMPZ derivatives determined, and what structural features influence conductivity?

Basic
Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals:

  • M2P⁺PF₆⁻ : Monoclinic space group Cc with unit cell parameters a = 14.544 Å, β = 121.32°, showing a near-planar radical cation .
  • E2P⁺Br⁻ : Segregated stacks along the b-axis (interplanar distance 3.47 Å) in space group C2/c, enhancing intermolecular interactions .
    Planarity and stacking mode (segregated vs. mixed) critically affect charge transport, as seen in conductivity studies .

Q. Why do structural discrepancies arise in DMPZ salts, and how are they resolved?

Advanced
Contradictions in molecular geometry (planar vs. bent ions) arise from competing effects:

  • Delocalization : Favors planarity for electron delocalization.
  • Crystal packing : Non-covalent interactions (e.g., hydrogen bonding with Br⁻ or PF₆⁻) induce bending. For instance, M2P⁺ in M2P⁺PF₆⁻ has a 3.3° dihedral angle, while E2P⁺ in E2P⁺-TCNQ exhibits 12.7° distortion .
    Resolution requires comparative X-ray analysis of multiple salts and DFT modeling to quantify lattice energy contributions .

Q. What methodologies explain DMPZ's catalytic activity in oxidative amine coupling?

Advanced
DMPZ radical cations act as redox mediators under aerobic conditions:

  • Mechanism : Radical cation (DMPZ⁺) oxidizes amines to imine radicals, which dimerize. DFT calculations show ionization energy (IE) of DMPZ⁺ (~5.1 eV) aligns with amine oxidation potentials, enabling electron transfer .
  • Optimization : Use 1 mol% DMPZ⁺ under 10 bar O₂ for cross-coupling (90% selectivity). Monitor reaction via in situ EPR to track radical intermediates .

Q. How can solubility challenges of DMPZ in battery electrolytes be mitigated?

Advanced
DMPZ dissolves severely in aqueous or glyme-based electrolytes due to polar oxidation states (+1, +2). Strategies include:

  • Nanocomposites : Cryogenic milling with graphene/cellulose nanofibers (DMPZ-NC) creates porous matrices, reducing dissolution while maintaining electron pathways .
  • Electrolyte engineering : Use high-concentration NaClO₄ in tetraglyme to stabilize the neutral state, achieving 225 mAh/g capacity .

Q. How does oxygen pressure impact catalytic efficiency in DMPZ-mediated reactions?

Experimental Design Focus
Varying O₂ pressure alters reaction pathways:

  • Low pressure (1 atm) : Favors homo-coupling of amines (98% selectivity) via single-electron oxidation.
  • High pressure (10 bar) : Enhances cross-coupling by stabilizing peroxide intermediates. Key parameters:
    • Catalyst loading (1–5 mol%).
    • Solvent-free ("neat") conditions to minimize side reactions .
      Validate via GC-MS and kinetic isotope effect (KIE) studies .

Q. What advanced spectroscopic techniques characterize DMPZ's redox states?

Methodological Guide

  • EPR : Detect radical species (g ≈ 2.003) and quantify spin density. Temperature-dependent linewidth (ΔHₚₚ) reveals intermolecular exchange interactions in salts like E2P⁺Br⁻ .
  • UV-vis/fluorescence : Track charge-transfer transitions in electrochromic devices (e.g., λₐ₆ₛ = 450 nm for oxidized DMPZ) .
  • DFT : Calculate ionization energies and spin distributions to rationalize catalytic activity .

Q. How do alkyl substituents (methyl vs. ethyl) affect DMPZ's solid-state properties?

Structural Analysis

  • Methyl (M2P⁺) : Smaller substituents allow tighter packing (V = 1457.7 ų) but weaker stacking interactions.
  • Ethyl (E2P⁺) : Bulkier groups increase interplanar distance (3.47 Å vs. 3.3 Å in M2P⁺) but enhance segregated stacking for higher conductivity .
    Compare via X-ray pair distribution function (PDF) and Hall effect measurements .

Properties

IUPAC Name

5,10-dimethylphenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTGSIMRZRYNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302286
Record name 5,10-Dihydro-5,10-dimethylphenazine
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15546-75-5
Record name 5,10-Dihydro-5,10-dimethylphenazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 149969
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Record name 15546-75-5
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Record name 5,10-Dihydro-5,10-dimethylphenazine
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Synthesis routes and methods

Procedure details

At first, perfluoroborate of cation-radical of N,N'-dimethyl phenazine (tetrafluoroborate) ##STR14## was prepared. Said substance was prepared according to the procedure similar to that specified in Example 3. For this purpose, 0,001 mole of N,N'-dimethyl phenazine was dissolved in 150 cm3 of CH3CN. The resulting solution was blown through with argon, and 0.001 mole of NOBF4 dissolved in 50 cm3 of CH3CN was added thereto. Further treatment and separation of the end product were carried out as specified in Example 3. Dark green crystals of tetrafluoroborate of cation-radical of N,N'-dimethyl phenazine were obtained. The yield was 91%.
[Compound]
Name
perfluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N'-dimethyl phenazine (tetrafluoroborate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NOBF4
Quantity
0.001 mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

5,10-Dihydro-5,10-dimethylphenazine
5,10-Dihydro-5,10-dimethylphenazine
5,10-Dihydro-5,10-dimethylphenazine
5,10-Dihydro-5,10-dimethylphenazine
5,10-Dihydro-5,10-dimethylphenazine
5,10-Dihydro-5,10-dimethylphenazine

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